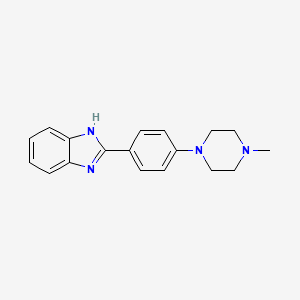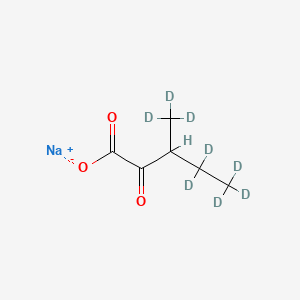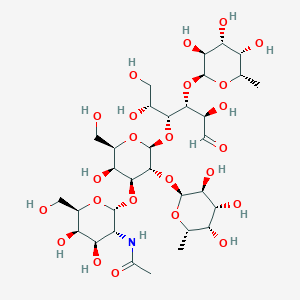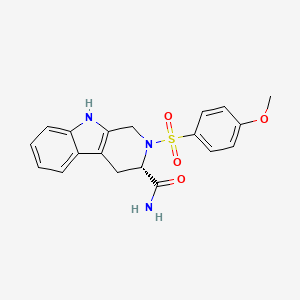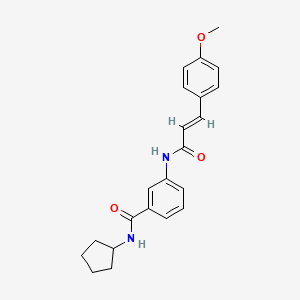
Cyp4A11/cyp4F2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp4A11/cyp4F2-IN-2 is a potent and orally active dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds. This compound has shown potential in treating kidney diseases due to its ability to inhibit these specific enzymes .
Preparation Methods
The preparation of Cyp4A11/cyp4F2-IN-2 involves several steps. One method for preparing an in vivo formula includes the following steps:
- Take 50 μL of dimethyl sulfoxide (DMSO) main solution.
- Add 300 μL of polyethylene glycol 300 (PEG300) and mix well until clarified.
- Add 50 μL of Tween 80, mix well until clarified.
- Add 600 μL of double-distilled water (ddH2O) and mix well until clarified .
Chemical Reactions Analysis
Cyp4A11/cyp4F2-IN-2 undergoes various chemical reactions, primarily involving oxidation. The cytochrome P450 enzymes, including cytochrome P450 4A11 and cytochrome P450 4F2, are known for catalyzing hydroxylation reactions. These enzymes mediate the metabolism of multiple fatty acids and their metabolites via the addition of a hydroxyl group to the omega or omega-1 carbon atom of the substrates . Common reagents used in these reactions include molecular oxygen and nicotinamide adenine dinucleotide phosphate (NADPH). The major products formed from these reactions are hydroxylated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) .
Scientific Research Applications
Cyp4A11/cyp4F2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in fatty acid metabolism. In biology, it helps in understanding the metabolic pathways involving cytochrome P450 enzymes. In medicine, this compound has potential therapeutic applications in treating kidney diseases by inhibiting the production of 20-hydroxyeicosatetraenoic acid, which is involved in the regulation of blood pressure and sodium reabsorption . In the industry, it can be used in the development of new drugs targeting cytochrome P450 enzymes .
Mechanism of Action
Cyp4A11/cyp4F2-IN-2 exerts its effects by inhibiting the activity of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes are involved in the metabolism of fatty acids and their oxygenated derivatives (oxylipins). The inhibition of these enzymes leads to a decrease in the production of 20-hydroxyeicosatetraenoic acid, a metabolite that plays essential roles in the regulation of blood pressure and sodium reabsorption . The molecular targets of this compound are the active sites of cytochrome P450 4A11 and cytochrome P450 4F2, where it binds and inhibits their enzymatic activity .
Comparison with Similar Compounds
Cyp4A11/cyp4F2-IN-2 is unique due to its dual inhibitory action on both cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as Schizandrin A, which inhibits cytochrome P450 3A activity, and DMU-2139, a specific inhibitor of cytochrome P450 1B1 . these compounds target different cytochrome P450 enzymes and do not exhibit the dual inhibitory action on cytochrome P450 4A11 and cytochrome P450 4F2, making this compound unique in its specificity and potential therapeutic applications .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-[4-[[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19) |
InChI Key |
GNQGSUOEYQIORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
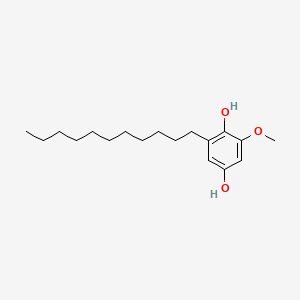

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
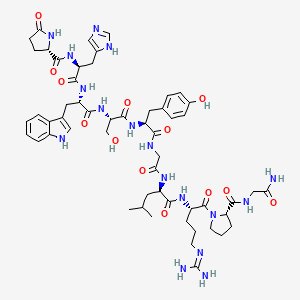
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
